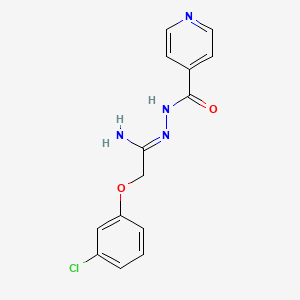
2-(3-chlorophenoxy)-N'-isonicotinoylethanehydrazonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 2-(3-chlorophenoxy)propionic acid , which is a chiral phenoxy acid herbicide . The “N’-isonicotinoylethanehydrazonamide” part suggests it might be a hydrazone, which are often used in organic synthesis.
Molecular Structure Analysis
The molecular structure would likely include a chlorophenoxy group and an isonicotinoylethanehydrazonamide group, but without specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, 2-(3-chlorophenoxy)propionic acid has a molecular weight of 200.62 .Aplicaciones Científicas De Investigación
Photocatalytic Degradation Applications
- Photocatalytic Degradation Enhancement : Research has shown that the photocatalytic degradation of chlorophenol compounds on TiO2 can be significantly enhanced by the addition of inorganic oxidizing species. This process effectively degrades contaminants in aqueous solutions to CO2, highlighting a potential application for chlorophenoxy compounds in environmental remediation and pollution control (Pelizzetti et al., 2010).
Adsorption and Surface Interaction Studies
- Surface Interaction Studies : The interaction between chlorophenol molecules and surfaces like Cu(111) has been investigated to understand the catalyzed formation of dioxin compounds. Such studies provide insights into the surface chemistry and potential environmental impacts of chlorophenoxy compounds, indicating their relevance in studying pollution formation and control mechanisms (Altarawneh et al., 2008).
Fungicidal Activity and Agricultural Applications
- Synthesis and Fungicidal Activity : New substituted chlorophenoxy compounds have been synthesized and shown fungicidal activity, suggesting their use in agricultural applications for controlling fungal diseases. Such compounds are developed for pharmacological and agrochemical screening, demonstrating their potential utility in crop protection (Kuzenkov & Zakharychev, 2009).
Environmental and Toxicological Studies
- Environmental Impact Studies : Extensive research has been conducted on chlorophenoxy herbicides like 2,4-D, assessing their toxicity, mutagenicity, and environmental impact. These studies help in understanding the broader implications of using such compounds in agriculture and their potential effects on health and ecosystems (Zuanazzi et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(Z)-[1-amino-2-(3-chlorophenoxy)ethylidene]amino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c15-11-2-1-3-12(8-11)21-9-13(16)18-19-14(20)10-4-6-17-7-5-10/h1-8H,9H2,(H2,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHUJIIRNLMQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=NNC(=O)C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OC/C(=N/NC(=O)C2=CC=NC=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N'-isonicotinoylethanehydrazonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

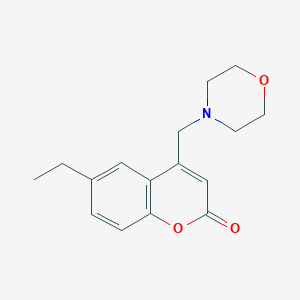

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-ethoxybenzamide](/img/structure/B2555311.png)

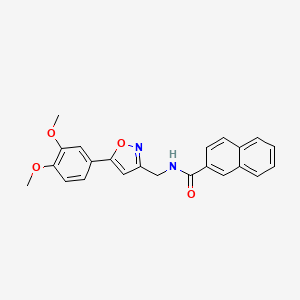
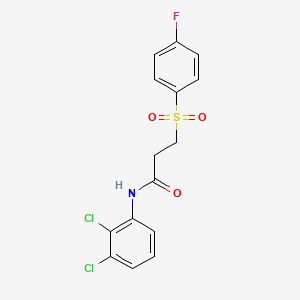

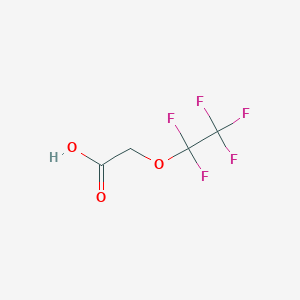

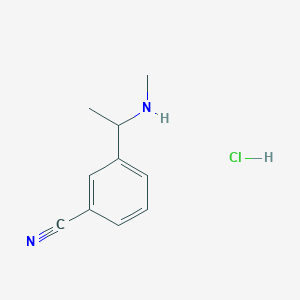

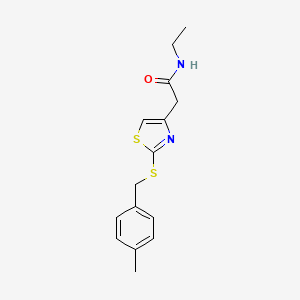
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2555328.png)
![2-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2555329.png)